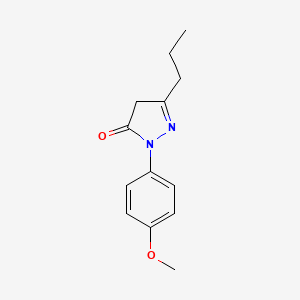

1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Description

1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolinone derivative characterized by a 4-methoxyphenyl group at position 1, a propyl chain at position 3, and a ketone moiety at position 5 within the dihydropyrazole ring.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-propyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-4-10-9-13(16)15(14-10)11-5-7-12(17-2)8-6-11/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNYQGDWABKNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195825 | |

| Record name | 2,4-Dihydro-2-(4-methoxyphenyl)-5-propyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118031-69-9 | |

| Record name | 2,4-Dihydro-2-(4-methoxyphenyl)-5-propyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118031-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-2-(4-methoxyphenyl)-5-propyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-methoxyphenylhydrazine with a suitable β-keto ester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to changes in cell function and behavior, contributing to its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The propyl chain at position 3 introduces greater hydrophobicity and steric bulk compared to methyl or ethyl substituents, which may influence binding interactions in biological systems .

Tautomerism and Crystallographic Behavior

Pyrazolinone derivatives exhibit tautomerism between the keto (IIa) and enol (IIb) forms, which affects their reactivity and solid-state packing . For example:

- 1-(4-Methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one crystallizes in the keto form (IIa), while 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol adopts the enol form (IIb) .

- The target compound’s tautomeric preference (likely keto due to the 4-methoxy group stabilizing the carbonyl) distinguishes it from derivatives with electron-withdrawing substituents, which may favor enol forms .

Crystallographic data for related compounds (e.g., 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole) reveal a triclinic space group (P-1) and hydrogen-bonding networks that stabilize the lattice . Such structural insights are critical for designing materials with specific thermal or mechanical properties.

Biological Activity

1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of a methoxy group and a propyl chain, contributes to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- CAS Number : 13312086

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating several derivatives reported that compounds similar to this compound displayed effective inhibition against common pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies indicate that certain pyrazole compounds can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, compounds within this class have shown promising results against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study highlighted that certain derivatives exhibited IC50 values as low as 26 µM against A549 cells, indicating significant cytotoxicity .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 3.79 |

| Compound B | A549 | 26 |

Case Studies

- Antimicrobial Efficacy : A recent publication detailed the synthesis and evaluation of several pyrazole derivatives, including this compound. The study found that these compounds not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections .

- Cytotoxic Studies : Another investigation assessed the cytotoxic effects of pyrazole derivatives on cancer cell lines using MTT assays. The results indicated that modifications in the substituents significantly affected the anticancer activity, with some derivatives leading to increased apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, and how is structural confirmation achieved?

The compound is synthesized via cyclocondensation of substituted hydrazines with β-keto esters under acidic conditions (e.g., HCl/acetic acid). Structural confirmation employs 1H/13C NMR (in CDCl₃ or DMSO-d₆), IR (carbonyl stretch ~1650–1700 cm⁻¹), and high-resolution mass spectrometry. For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL refinement (e.g., Mo-Kα radiation, λ = 0.71073 Å) is recommended .

Q. Which spectroscopic techniques are critical for characterizing tautomeric forms of pyrazolone derivatives?

Variable-temperature NMR (e.g., 298–343 K in DMSO-d₆) identifies tautomeric equilibria, while IR spectroscopy (carbonyl stretches 1650–1750 cm⁻¹) complements this. X-ray crystallography resolves tautomerism definitively by analyzing bond lengths (e.g., C=O vs. C–O in the pyrazolone ring) .

Q. What crystallization solvents yield high-quality single crystals for X-ray analysis?

Slow evaporation from ethanol/water (1:1) or dichloromethane/hexane mixtures at 4°C produces suitable crystals. Methanol/chloroform systems are effective for methoxy-substituted derivatives. Validate crystal quality via PXRD and check for twinning using PLATON ( ) .

Advanced Research Questions

Q. How can researchers resolve conflicting NOE data in pyrazolone derivatives during conformational analysis?

Conflicting NOE data may arise from dynamic processes. Perform ROESY experiments to detect transient interactions. Combine with DFT calculations (B3LYP/6-31G*) to model conformers. Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Q. What methodologies optimize diastereoselectivity in pyrazolone ring formation using α,β-unsaturated ketones?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., L-proline). Solvent screening (THF vs. toluene) and temperature gradients (0°C to reflux) enhance selectivity. Monitor via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) and correlate with X-ray data .

Q. How should researchers design in vitro assays to evaluate the antioxidant potential of this compound?

Use DPPH radical scavenging (IC₅₀ determination at 517 nm) and FRAP assays. For cellular models, employ H₂O₂-induced oxidative stress in HepG2 cells, measuring catalase/SOD activity. Reference protocols from pyrazoline bioactivity studies ( ) .

Q. What computational approaches predict binding affinity to cyclooxygenase-2 (COX-2), and how are docking results validated?

Perform molecular docking (AutoDock Vina) using COX-2 crystal structure (PDB: 1CX2). Validate with MM-GBSA binding energy calculations. Compare with in vitro COX-2 inhibition assays (ELISA). Refer to pyrazole docking methodologies () .

Q. How do researchers address low reproducibility in synthetic yields for 4,5-dihydropyrazol-5-one derivatives?

Optimize stoichiometry (hydrazine:ketone = 1.2:1) and reaction time (12–24 hr under reflux). Use inert atmosphere (N₂) to prevent oxidation. Track by TLC (hexane:EtOAc 3:1). Reference protocols from Vilsmeier-Haack formylation () .

Methodological Notes

- X-ray Validation : Refinement with SHELXL includes TWIN/BASF commands for twinned crystals. R₁ > 5% may indicate disordered methoxy groups; use PART/SUMP instructions .

- Spectral Contradictions : Dynamic effects in NMR (e.g., coalescence temperatures) require line-shape analysis (DNMR software) .

- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.